molecular formula C13H11FN2O2 B11694779 N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Cat. No.: B11694779
M. Wt: 246.24 g/mol
InChI Key: YVGYWSYYJRUHPC-OVCLIPMQSA-N
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Description

N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring, a fluorophenyl group, and a hydrazone linkage, making it a versatile molecule in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide typically involves the reaction of 4-fluorobenzaldehyde with 2-methylfuran-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:

4-fluorobenzaldehyde+2-methylfuran-3-carbohydrazideN’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide\text{4-fluorobenzaldehyde} + \text{2-methylfuran-3-carbohydrazide} \rightarrow \text{N'-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide} 4-fluorobenzaldehyde+2-methylfuran-3-carbohydrazide→N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, contributing to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]adamantane-1-carbohydrazide
  • (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol

Uniqueness

N’-[(E)-(4-fluorophenyl)methylidene]-2-methylfuran-3-carbohydrazide stands out due to its unique combination of a furan ring and a fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

N-[(E)-(4-fluorophenyl)methylideneamino]-2-methylfuran-3-carboxamide

InChI

InChI=1S/C13H11FN2O2/c1-9-12(6-7-18-9)13(17)16-15-8-10-2-4-11(14)5-3-10/h2-8H,1H3,(H,16,17)/b15-8+

InChI Key

YVGYWSYYJRUHPC-OVCLIPMQSA-N

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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